molecular formula C13H16BrN3O2 B1317435 Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide CAS No. 1052539-91-9

Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide

Cat. No. B1317435
M. Wt: 326.19 g/mol
InChI Key: OSZYWQQHQGZVES-UHFFFAOYSA-N
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Description

“Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide” is a chemical compound with the molecular formula C13H15N3O2•HBr and a molecular weight of 326.2 . It is a derivative of furan-2-carboxylic acid, which is also known as 2-furoic acid .

Scientific Research Applications

  • Synthesis of Amides and Esters Containing Furan Rings :

    • Researchers developed a novel method for synthesizing ester and amide derivatives containing furan rings (furfural derivatives) under microwave-assisted conditions. This method allows for the synthesis of N-blocked amides and compounds with monoamide and ester moieties, offering a pathway for producing diverse furan-based compounds (Ł. Janczewski et al., 2021).
  • Synthesis of N, N-bis (2-Chloroethyl)Amides and Hydrazides of Furan Carboxylic Acids :

    • The synthesis of N, N-bis(2-chloroethyl)amides of furan carboxylic acids was achieved through the reaction of N, N-bis(2-chloroethyl)amine hydrochloride with chloroanhydrides of carboxylic acids of the furan series. This study highlights a method for generating furan-derived compounds with potential applications in various fields (Б. B. Курган et al., 2013).
  • Development of Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents :

    • A compound synthesized from 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile showed strong DNA affinities and significant in vitro and in vivo antiprotozoal activity, demonstrating the potential of furan-based compounds in the development of new therapeutics (M. Ismail et al., 2004).
  • Synthesis and Anticancer Activity of Hetero Ring Fused Pyridine Amide Derivatives :

    • Novel hetero ring fused pyridine amide derivatives were prepared from ethyl furo[2,3-b]pyridine-2-carboxylate and screened for anticancer activity against various cancer cell lines. This research underscores the importance of furan-derived compounds in the development of new anticancer drugs (Hanumandlu Racha et al., 2019).
  • Synthesis and Structural Characterization of Furan-Dicarboxamide Derivatives :

    • This study focused on synthesizing and characterizing derivatives based on furan-dicarboxamide scaffolds. These compounds have shown numerous chemical properties and biological activities, making them significant in supramolecular chemistry and pharmacology (A. Pućkowska et al., 2022).

properties

IUPAC Name

N-[2-(pyridin-2-ylmethylamino)ethyl]furan-2-carboxamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.BrH/c17-13(12-5-3-9-18-12)16-8-7-14-10-11-4-1-2-6-15-11;/h1-6,9,14H,7-8,10H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZYWQQHQGZVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCCNC(=O)C2=CC=CO2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide

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